molecular formula C15H12O3 B191499 7-Hydroxyflavanone CAS No. 6515-36-2

7-Hydroxyflavanone

Cat. No. B191499
CAS RN: 6515-36-2
M. Wt: 240.25 g/mol
InChI Key: SWAJPHCXKPCPQZ-UHFFFAOYSA-N
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Description

7-Hydroxyflavanone is a monohydroxyflavanone that is flavanone substituted by a hydroxy group at position 7 . It is a natural product found in Phyllanthus sellowianus, Ononis natrix, and other organisms .


Synthesis Analysis

The synthesis of novel 7-hydroxyflavanone derived compounds has been studied. Two series of compounds such as 2-phenyl-7-((3-phenylisoxazol-5-yl)methoxy)chroman-4-ones and 4-oxo-2-phenylchroman-7-yl acrylates were synthesized from 7-hydroxyflavanone .


Molecular Structure Analysis

The molecular formula of 7-Hydroxyflavanone is C15H12O3 . The IUPAC name is 7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

Microbial transformations of racemic 7-hydroxyflavanone using strains of genus Aspergillus and the species Penicillium chermesinum 113 have been studied . The products of O-methylation, O-methylation along with hydroxylation at C-3′ and C-4′, reduction of the carbonyl group, reduction of the double bond, and different types of ring degradations are elaborated .


Physical And Chemical Properties Analysis

The molecular weight of 7-Hydroxyflavanone is 240.25 g/mol . The molar extinction coefficients have been determined for 7-Hydroxyflavanone. It is equal to about 11.6×10^3 M-1·cm-1 at 270 nm, about 11.2×10^3 M-1·cm-1 at 277 nm and about 12.0×10^3 M-1·cm-1 at 275 nm for 7-Hydroxyflavanone dissolved in acetonitrile, ethanol, and methanol, respectively .

Scientific Research Applications

Fluorescence Properties

7-Hydroxyflavanone (7HF) has notable fluorescence properties. Aqueous solutions of 7HF exhibit fluorescence, making it a potential candidate for applications in fluorescence studies. The fluorescence properties vary with pH and solvent type, with water and methanol showing different effects on its fluorescence intensity (Li et al., 2016).

Antimicrobial Activity

7HF derivatives have been studied for their potential antimicrobial properties. Novel compounds derived from 7HF exhibited potent antimicrobial activity, suggesting its application in developing antimicrobial agents (Bhanu et al., 2019).

Synthesis Techniques

Research into the synthesis of 7HF has been conducted to improve its yield and purity. This is crucial for its application in various fields, including medicinal chemistry (Yong-long, 2013).

Microbial Transformations

Microbial transformations of 7HF using various strains have been explored. These transformations can lead to the production of derivatives with enhanced or novel properties, such as stronger antioxidant properties compared to the original compound (Kostrzewa-Susłow & Janeczko, 2012).

Anticancer Properties

Several studies have indicated the potential anticancer properties of 7HF and its derivatives. For instance, 2'-hydroxyflavanone, a related compound, demonstrated antitumor activity against colon cancer (Shin et al., 2012).

Antimetastatic Potential

7HF has shown promise as an antimetastatic agent in oral cancer cells. It inhibits invasion and migration of cancer cells, potentially making it a candidate for cancer therapy (Yang et al., 2008).

Bioconversion and Metabolites

The bioconversion of 7HF has resulted in various metabolites with distinct activities. Understanding these metabolites can lead to the discovery of new compounds with specific therapeutic applications (Mikell & Khan, 2012).

Safety And Hazards

7-Hydroxyflavanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The present study aims to synthesize novel 7-hydroxyflavanone derived compounds and assess their biological activity . The secondary metabolites of the aerial parts of Zornia brasiliensis Vogel, Fabaceae, and the biological activity of one of these secondary metabolites were characterized . The pharmacological properties of 2’-hydroxyflavone (2’-HF) and 2’-hydroxyflavanone (2’-HFa) are detailed .

properties

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022430
Record name 7-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxyflavanone

CAS RN

6515-36-2
Record name 7-Hydroxyflavanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavanone
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Record name 7-Hydroxyflavanone
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Record name 7-Hydroxyflavanone
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Record name 7-HYDROXYFLAVANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
713
Citations
E Kostrzewa-Susłow, T Janeczko - The Scientific World Journal, 2012 - hindawi.com
… to enzymatic transformation of a xenobiotic substrate (7hydroxyflavanone). The aim of this … to establish the metabolic pathways of 7-hydroxyflavanone in filamentous fungi cultures and …
Number of citations: 33 www.hindawi.com
JR Mikell, IA Khan - Chemical and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
… microbial transformation of 7-hydroxyflavanone to continue … mammalian metabolism of 7-hydroxyflavanone which produced … the transformation of 7-hydroxyflavanone by microorganisms …
Number of citations: 21 www.jstage.jst.go.jp
T Wróblewski, DV Ushakou - Spectrochimica Acta Part A: Molecular and …, 2019 - Elsevier
… In this work the photophysical properties of 7-hydroxyflavanone in … for 7-hydroxyflavanone dissolved in acetonitrile, ethanol and methanol. Emission spectrum of 7-hydroxyflavanone in …
Number of citations: 5 www.sciencedirect.com
E Kendi, S Özbey, R Ertan, HK Fun… - … Section C: Crystal …, 1995 - scripts.iucr.org
The 7-pyrone rings in both of the title molecules, 2, 3-dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one, C15HI203,(I), and ethyl (2, 3-dihydro-2-phenyl-4-oxo-4H-1-benzopyran-7-yl) …
Number of citations: 3 scripts.iucr.org
NF Sangweni, K Gabuza, R van Aarde… - International Journal of …, 2023 - mdpi.com
… In the current study, we aimed to investigate the prophylactic properties of 7-hydroxyflavanone (7H), a flavonoid with antioxidative properties, against DIC. An in vitro model of DIC was …
Number of citations: 6 www.mdpi.com
P Asha Bhanu, B China Raju… - Medicinal Chemistry …, 2020 - Springer
… the novel 7-hydroxyflavanone derived compounds and to … ) were synthesized from 7-hydroxyflavanone. All the compounds … unique synthesis of 7-hydroxyflavanone derivatives and their …
Number of citations: 5 link.springer.com
T Uno, Y Obe, C Ogura, T Goto… - … & drug disposition, 2013 - Wiley Online Library
… No product was observed in the reconstituted system containing 2′-hydroxyflavanone, 6-hydroxyflavanone or 7-hydroxyflavanone as a substrate. These results suggest that …
Number of citations: 14 onlinelibrary.wiley.com
LU Cheng-Yin, XIE Yan, LI Wu-Yin… - CHINESE JOURNAL …, 2022 - zglyyx.com
… 7-hydroxyflavanone in inhibiting cell apoptosis. In addition, rats were given 100mg/Kg 7-hydroxyflavanone … 10, 20, 40, 60μM 7-hydroxyflavanone can inhibit the apoptosis of growth plate …
Number of citations: 2 www.zglyyx.com
M Awasthi, S Singh, VP Pandey… - Journal of Biomolecular …, 2015 - Taylor & Francis
… (IC 50 : 3.8 μM), the derivative identified in the present study, namely 7-hydroxyflavanone … high stability and effective binding of 7-hydroxyflavanone beta-D-glucopyranoside within the …
Number of citations: 42 www.tandfonline.com
SF Yang, WE Yang, WH Kuo, HR Chang, SC Chu… - Archives of oral …, 2008 - Elsevier
… In this study, we revealed that 7-hydroxyflavanone, 5,6,7-trihydroxyflavanone, and 4′,5,7-trihydroxyflavanone could significantly inhibit the invasive and migration ability of SCC-4 cells …
Number of citations: 79 www.sciencedirect.com

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